2'-Deoxycytidine 3',5'-diphosphate
Description
Foundational Concepts of Deoxynucleotide Diphosphates in Biological Systems
Deoxynucleotides are the fundamental building blocks of deoxyribonucleic acid (DNA), the molecule that carries the genetic instructions for the development, functioning, growth, and reproduction of all known organisms and many viruses. These molecules consist of three primary components: a deoxyribose sugar, a nitrogenous base, and one or more phosphate (B84403) groups. baseclick.eu The absence of a hydroxyl group at the 2' position of the deoxyribose sugar is what distinguishes them from ribonucleotides, the building blocks of RNA. vulcanchem.com
Deoxynucleotides are classified based on the number of phosphate groups they contain: deoxynucleoside monophosphates (dNMPs), deoxynucleoside diphosphates (dNDPs), and deoxynucleoside triphosphates (dNTPs). geneticeducation.co.in Deoxynucleotide diphosphates (dNDPs) are central intermediates in nucleotide metabolism. wikipedia.orgfoodb.ca They are typically formed through the reduction of ribonucleoside diphosphates (NDPs) by the enzyme ribonucleotide reductase (RNR). vulcanchem.combaseclick.eu This conversion is a critical step in supplying the necessary precursors for DNA synthesis. baseclick.eu
The primary role of dNDPs in biological systems is to serve as the immediate precursors for deoxynucleoside triphosphates (dNTPs). vulcanchem.comcaymanchem.com Enzymes known as nucleoside diphosphate (B83284) kinases (NDPKs) catalyze the phosphorylation of dNDPs to dNTPs, using a phosphate donor like ATP. vulcanchem.comnih.gov The resulting dNTPs (dATP, dGTP, dCTP, and dTTP) are the actual substrates used by DNA polymerases to construct new DNA strands during replication and repair. baseclick.eu The precise regulation of the cellular pools of these nucleotides is vital for maintaining genomic stability and ensuring the fidelity of DNA replication. vulcanchem.com
The Unique Structural Characteristics and Research Significance of 2'-Deoxycytidine (B1670253) 3',5'-Diphosphate
2'-Deoxycytidine 3',5'-diphosphate, while sharing the basic structure of a deoxynucleotide, possesses a distinct arrangement of its phosphate groups that underpins its specific research applications. Its structure consists of a cytosine base linked to a deoxyribose sugar, which is in turn phosphorylated at both the 3' and 5' positions of the sugar ring. ontosight.aivulcanchem.com This dual phosphorylation is a key characteristic that differentiates it from the more common 5'-diphosphate variant (dCDP).
The unique structure of this compound makes it a valuable tool in various areas of academic research. It is particularly significant in studies related to DNA damage and repair mechanisms. For instance, research has explored its involvement in pathways that respond to DNA lesions. cymitquimica.com The presence of phosphate groups at both the 3' and 5' ends allows it to be used in mechanistic studies of enzymes that interact with nucleotide termini, such as certain polymerases and nucleases.
In biochemical assays, this compound and its analogs are utilized to investigate the kinetics and substrate specificity of enzymes involved in nucleotide metabolism, like DNA polymerases. vulcanchem.com Furthermore, it serves as a specialized building block in the chemical synthesis of modified nucleic acids and oligonucleotides designed for therapeutic or diagnostic purposes, such as antisense therapies. vulcanchem.com Its high hydrophilicity, indicated by its physicochemical properties, is consistent with its function in aqueous cellular environments. vulcanchem.com The study of how this compound is metabolized and how its levels are regulated provides insight into cellular processes that prevent mutagenesis and maintain genomic integrity. vulcanchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4682-43-3 chemicalbook.com |
| Molecular Formula | C₉H₁₅N₃O₁₀P₂ vulcanchem.comcymitquimica.com |
| Molecular Weight | 387.18 g/mol vulcanchem.comcymitquimica.com |
| IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate vulcanchem.com |
| Polar Surface Area | 210 Ų vulcanchem.com |
| logP | -2.59 vulcanchem.com |
Table 2: Selected Research Applications and Findings
| Research Area | Finding/Application | Reference |
| Enzyme Kinetics | Used in kinetic studies of ribonucleotide reductase (RNR) and DNA polymerases to understand nucleotide selectivity and catalytic mechanisms. | vulcanchem.com |
| DNA Damage & Repair | Investigated in the context of cellular responses to DNA damage, including its potential role in pathways activated by agents like 5-Aza-2'-deoxycytidine. | biorxiv.orgnih.govekb.eg |
| Bacterial Growth Inhibition | Shown to inhibit bacterial growth by reacting with hydrogen peroxide, leading to the formation of reactive oxygen species that damage DNA. | cymitquimica.com |
| Chromatography | Can be used as a chromatographic agent for the separation of DNA fragments based on their size. | cymitquimica.com |
| Therapeutic Development | Derivatives are explored as components of antisense oligonucleotides for gene silencing therapies, with modifications to the phosphate groups to enhance stability. | vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4682-43-3 |
|---|---|
Molecular Formula |
C9H15N3O10P2 |
Molecular Weight |
387.18 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |
InChI Key |
PIILJQRMNSOCFD-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Origin of Product |
United States |
Advanced Molecular Characterization and Conformational Analysis of 2 Deoxycytidine 3 ,5 Diphosphate
High-Resolution Spectroscopic Investigations of the 3',5'-Diphosphate Moiety and Nucleobase Conformation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of nucleotides. While specific high-resolution data for 2'-Deoxycytidine (B1670253) 3',5'-diphosphate is not extensively documented in isolation, valuable conformational insights can be drawn from studies on its constituent parts and closely related analogues, such as 2'-deoxycytidine (dC) and its 5'-monophosphate (dCMP). cdnsciencepub.comspectrabase.com
The presence of phosphate (B84403) groups at both the 3' and 5' positions introduces significant electrostatic and steric influences. The phosphate groups affect the chemical shifts of adjacent protons, particularly H3', H4', H5', and H5". The conformation around the C4'-C5' bond (γ torsion angle) is typically found in a gauche+ orientation for purine (B94841) nucleotides with a syn glycosyl bond orientation, though this can vary. nih.gov In the major stacked conformations of related dinucleotides, the torsion around the C5'-O5' bond (β torsion angle) tends to remain near its classical energy minimum of 180°. nih.gov
| Proton | Typical Chemical Shift Range (ppm) in Deoxycytidine Derivatives | Conformational Significance |
|---|---|---|
| H1' | ~6.2 | Sugar pucker, Glycosidic bond angle (χ) |
| H2', H2" | ~2.1 - 2.5 | Sugar pucker (C2'-endo vs. C3'-endo) |
| H3' | ~4.5 | Sugar pucker, Backbone torsion (δ) |
| H4' | ~4.1 | Sugar pucker, Backbone torsion (ε) |
| H5', H5" | ~3.8 - 4.0 | Backbone torsion (γ) |
| H5 (Cytosine) | ~6.0 | Base conformation |
| H6 (Cytosine) | ~7.8 | Base conformation |
Note: The chemical shifts are approximate and can vary based on pH, temperature, and specific phosphorylation state. Data is inferred from studies on dC and its monophosphates. cdnsciencepub.comspectrabase.com
Quantum Chemical and Molecular Dynamics Simulations of Structural Flexibility
Quantum chemical calculations and molecular dynamics (MD) simulations provide atomic-level insights into the structural dynamics and electronic properties of 2'-Deoxycytidine 3',5'-diphosphate. Theoretical studies have modeled this compound as a minimal representative unit of a single DNA strand to predict its intrinsic properties. researchgate.netacs.org
Density functional theory (DFT) calculations have been employed to explore the molecule's propensity to capture low-energy electrons, a critical process in DNA damage. acs.org These studies predict the adiabatic electron affinity (AEA), which is a measure of the energy released upon electron attachment. The AEA for this compound has been calculated and compared with other deoxynucleoside 3',5'-diphosphates, showing the order of electron affinity to be 3',5'-dTDP > 3',5'-dCDP > 3',5'-dGDP > 3',5'-dADP. acs.org This indicates a significant tendency for pyrimidine-based nucleotides to capture electrons compared to purine-based ones in these model systems. acs.org
| Compound | Calculated Adiabatic Electron Affinity (AEA) in eV |
|---|---|
| 2'-Deoxythymidine 3',5'-diphosphate (3',5'-dTDP) | >0.52 |
| This compound (3',5'-dCDP) | ~0.22 - 0.52 |
| 2'-Deoxyguanosine 3',5'-diphosphate (3',5'-dGDP) | ~0.14 - 0.22 |
| 2'-Deoxyadenosine 3',5'-diphosphate (3',5'-dADP) | <0.22 |
Data derived from theoretical predictions on DNA single-strand units. acs.org
Simulations of the radical anion formed by electron attachment to a deoxycytidylyl-3′,5′-deoxycytidine (dCpdC) oligomer reveal significant structural changes. acs.org Upon capturing an excess electron, the negative charge tends to localize on the nucleobase, leading to elongated bond lengths within the cytosine ring. acs.org This attachment also alters the base-stacking geometry, causing the base planes to tilt away from a parallel configuration. acs.org Such simulations highlight the inherent structural flexibility of the phosphodiester backbone and the nucleobase in response to electronic perturbations. MD simulations on larger DNA structures further emphasize the importance of flexibility, showing that it can soften repulsive contacts and alter the distribution and dynamics of counterions around the phosphate backbone. nih.gov
Crystallographic and Cryo-Electron Microscopy Studies of Complexes Involving this compound
A notable example comes from cryo-EM studies of Escherichia coli class Ia ribonucleotide reductase (RNR). pnas.orgbiorxiv.orgrcsb.org This enzyme catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. wikipedia.org In one study, the RNR enzyme was trapped using a mechanism-based inhibitor, 2′-azido-2′-deoxycytidine-5′-diphosphate (N₃CDP), which is an analog of the natural substrate. pnas.orgrcsb.org The resulting 2.6 Å resolution cryo-EM structure revealed the inhibitor bound in the enzyme's active site. pnas.orgrcsb.org
The analysis showed that the RNR complex is asymmetric, with the β2 subunit interacting with only one of the α2 subunits at a time. pnas.orgbiorxiv.org Within the active site of one α subunit, the inhibitor was trapped in a mid-turnover state. pnas.org Instead of the intact N₃CDP, the structure showed an adduct formed after the loss of N₂ and rearrangement, where the nitrogen from the C2' position had attached to a cysteine residue (Cys-225) in the active site. rcsb.org This provides a detailed snapshot of the geometry of a deoxycytidine diphosphate-like molecule during an enzymatic reaction, revealing key interactions with active site residues that stabilize its conformation.
| Complex | Technique | Resolution | Key Finding for dCDP-like Moiety |
|---|---|---|---|
| E. coli Ribonucleotide Reductase with N₃CDP inhibitor | Cryo-EM | 2.6 Å | Inhibitor trapped as an adduct to Cys-225 in an asymmetric complex. pnas.orgrcsb.org |
| Drosophila CTP Synthase with dNTPs | Cryo-EM | 2.7 Å | Demonstrates binding of deoxyribonucleotides, providing a basis for dCTP synthesis. pdbj.orgrcsb.org |
These structural studies are crucial for understanding how enzymes recognize and process deoxycytidine diphosphates, highlighting the specific conformational states adopted by the nucleotide within a constrained protein environment.
Enzymatic Biotransformations and Specialized Metabolic Roles of 2 Deoxycytidine 3 ,5 Diphosphate
Research into Biosynthetic Pathways Leading to 2'-Deoxycytidine (B1670253) 3',5'-Diphosphate
The precise enzymatic pathways that lead to the formation of 2'-Deoxycytidine 3',5'-diphosphate are not as extensively characterized as the primary routes for dCTP synthesis. The conventional route involves the sequential phosphorylation of the 5'-hydroxyl group of 2'-deoxycytidine. However, the formation of a 3',5'-diphosphate suggests alternative or less common enzymatic activities.
The canonical synthesis of deoxycytidine phosphates begins with the phosphorylation of the 5'-hydroxyl group of 2'-deoxycytidine to form 2'-deoxycytidine 5'-monophosphate (dCMP). This reaction is primarily catalyzed by deoxycytidine kinase (dCK) wikipedia.orguniprot.org. Further phosphorylation to 2'-deoxycytidine 5'-diphosphate (dCDP) is carried out by dCMP kinase (UMP-CMP kinase), and finally, nucleoside diphosphate (B83284) kinases (NDPKs) catalyze the formation of dCTP nih.govannualreviews.org.
The formation of a phosphate (B84403) group at the 3' position of a deoxyribonucleoside is a less common event. While enzymes like T4 polynucleotide kinase are known to have 3'-phosphatase activity, specific kinases that catalyze the 3'-phosphorylation of a deoxycytidine already bearing a 5'-phosphate are not well-documented in mainstream metabolic pathways uniprot.org. The existence of this compound may suggest a non-canonical pathway or a side-activity of known kinases under specific cellular conditions. Research into nucleotide pyrophosphokinases, which can transfer a diphosphate group to the 3'-hydroxyl of a nucleoside, has been noted, but their specific action on deoxycytidine phosphates to form the 3',5'-diphosphate is an area requiring further investigation wikipedia.orgexpasy.orgwikiwand.com.
Similar to the ambiguity in 3'-phosphorylation, the enzymatic machinery for 5'-phosphorylation of a 3'-phosphorylated deoxycytidine is not clearly defined. Deoxycytidine kinase (dCK) and other deoxynucleoside kinases show strong specificity for the 5'-hydroxyl group as the phosphate acceptor wikipedia.orgpnas.orgpnas.org. Whether these or other kinases can phosphorylate a 3'-phosphodeoxycytidine at the 5' position remains an area for further research. The chemical synthesis of nucleoside 3',5'-bisphosphates has been achieved, but the corresponding specific enzymatic synthesis routes in vivo are less understood acs.org.
The interconversion of deoxycytidine phosphates is a critical aspect of nucleotide metabolism, primarily governed by a series of kinases and phosphatases. The main flow is unidirectional towards the synthesis of dCTP for DNA replication annualreviews.org. Deoxycytidine is phosphorylated to dCMP by dCK researchgate.net. Subsequently, UMP/CMP kinase phosphorylates dCMP to dCDP nih.govnih.gov. Finally, nucleoside diphosphate kinase (NDK) converts dCDP to dCTP annualreviews.org.
The interconversion of this compound with these canonical forms is likely mediated by phosphatases that can hydrolyze the 3'-phosphate, and potentially by the yet-to-be-fully-characterized kinases that could form it. The degradation of this compound to dCMP, as discussed in the next section, represents a key interconversion step, linking this specialized metabolite back to the mainstream salvage pathway.
Enzymatic Degradation and Hydrolytic Pathways of this compound
The enzymatic degradation of this compound is a crucial process for recycling its components and regulating its intracellular concentration. Research has identified specific phosphatases capable of hydrolyzing bisphosphorylated nucleotides.
A significant finding in this area is the discovery of a 3',5'-nucleotide bisphosphate phosphatase from the bacterium Chromobacterium violaceum, designated Cv1693 acs.orgnih.gov. This enzyme belongs to the polymerase and histidinol (B1595749) phosphatase family and demonstrates the ability to hydrolyze 3',5'-adenosine bisphosphate (pAp) to 5'-AMP and inorganic phosphate nih.gov. Importantly, Cv1693 is promiscuous and effectively hydrolyzes other 3',5'-bisphosphonucleotides, including those derived from 2'-deoxynucleotides, with comparable catalytic efficiency acs.orgnih.gov. This suggests that analogous enzymes in other organisms could be responsible for the degradation of this compound to 2'-deoxycytidine 5'-monophosphate (dCMP), thereby channeling it back into the conventional nucleotide salvage pathway.
The kinetic parameters of Cv1693 with various substrates highlight its efficiency in hydrolyzing these specialized diphosphate compounds.
| Substrate | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (M⁻¹s⁻¹) |
| pAp (3',5'-adenosine bisphosphate) | 22 | 16 | 1.4 x 10⁶ |
| pGp (3',5'-guanosine bisphosphate) | 20 | 29 | 6.9 x 10⁵ |
| pCp (3',5'-cytidine bisphosphate) | 16 | 21 | 7.6 x 10⁵ |
| pUp (3',5'-uridine bisphosphate) | 14 | 26 | 5.4 x 10⁵ |
| pIp (3',5'-inosine bisphosphate) | 21 | 19 | 1.1 x 10⁶ |
| 2'-deoxy-pAp | 18 | 25 | 7.2 x 10⁵ |
| Data derived from studies on Cv1693 from Chromobacterium violaceum. acs.orgnih.gov |
Other enzymes, such as CysQ from Escherichia coli and YtqI/NrnA from Bacillus subtilis, are also known to hydrolyze pAp, indicating that multiple enzyme families may be involved in the degradation of 3',5'-bisphosphonucleotides across different organisms nih.gov. Additionally, some nucleoside diphosphate phosphatases can act on various nucleoside diphosphates, although their specificity for the 3',5'-diphosphate form is not always clear nih.gov.
Research into Potential Functional Involvement in Nucleic Acid Processing and Repair
The presence of phosphate groups at both the 3' and 5' positions of 2'-deoxycytidine suggests a potential role in nucleic acid metabolism, particularly in processes involving DNA synthesis and repair.
The canonical substrates for DNA polymerases are deoxyribonucleoside triphosphates (dNTPs). However, research has demonstrated that both thermostable and mesophilic DNA polymerases can utilize deoxyribonucleoside diphosphates (dNDPs) for DNA synthesis pnas.orgpnas.orgnih.gov. This reaction is significantly slower than with dNTPs, and the affinity of the polymerase for dNDPs is lower (higher K_M) pnas.orgnih.gov. For instance, with Taq DNA polymerase, the K_M for dNDPs is approximately 20 times higher than for dNTPs pnas.orgnih.gov.
The ability of DNA polymerases to use dNDPs as substrates implies that this compound could potentially be incorporated into a growing DNA strand. The efficiency of this incorporation would likely be influenced by the specific DNA polymerase and the reaction conditions. Studies with various DNA polymerases have shown a range of efficiencies for dNDP utilization, with some polymerases being more adept than others pnas.org.
The impact of using dNDPs on DNA replication fidelity is an area of ongoing investigation. The fidelity of DNA replication is a complex process influenced by the polymerase's ability to select the correct nucleotide and its proofreading exonuclease activity acs.orgnih.gov. The lower energy of the phosphodiester bond formation when using a dNDP compared to a dNTP could potentially affect the kinetic parameters of nucleotide selection and incorporation, thereby influencing the error rate of the polymerase pnas.org. Further detailed kinetic studies are required to fully elucidate the consequences of utilizing this compound on the fidelity of DNA synthesis.
Characterization of its Participation in Specialized DNA Ligation or Strand Joining Mechanisms
The direct participation of this compound as a substrate in canonical DNA ligation is not observed. Standard DNA ligation, catalyzed by DNA ligases, requires a free 3'-hydroxyl group on one DNA terminus and a 5'-monophosphate group on the adjacent terminus to form a phosphodiester bond. The presence of a phosphate group at the 3' position on this compound precludes its direct involvement as a substrate for these enzymes.
However, its metabolic precursors are central to DNA strand joining during replication and repair, a process accomplished by DNA polymerases. In cellular metabolism, 2'-deoxycytidine diphosphate (dCDP) is a key intermediate. Through the action of nucleoside diphosphate kinases, dCDP is phosphorylated to 2'-deoxycytidine 5'-triphosphate (dCTP). annualreviews.org This high-energy dCTP molecule then serves as the actual building block for DNA polymerases. ontosight.ai
During DNA synthesis, the polymerase incorporates the 2'-deoxycytidine monophosphate (dCMP) moiety from dCTP into the growing DNA strand, forming a phosphodiester linkage and releasing pyrophosphate. ontosight.ai This incorporation is a fundamental form of strand joining. Therefore, while this compound itself does not directly participate in ligation, its 5'-phosphorylated counterpart, dCDP, is a critical precursor in the pathway that supplies the necessary substrates for polymerase-mediated strand joining.
Any potential role for a molecule with phosphates at both the 3' and 5' ends in strand joining would necessitate specialized, non-canonical enzymatic activities. This would likely involve prior modification by a 3'-phosphatase to generate the requisite 3'-hydroxyl group, thereby converting it into a substrate suitable for a polymerase or ligase.
Examination of its Interactions with Nucleases and Phosphatases in DNA Turnover
The processing of nucleotides and nucleic acids, known as DNA turnover, involves a host of degradative enzymes, including nucleases and phosphatases. The specific phosphorylation state of a nucleotide or DNA terminus is a critical determinant for its recognition and processing by these enzymes.
Interaction with Nucleases:
Nucleases, which cleave the phosphodiester bonds of nucleic acids, can exhibit significant specificity based on the structure of their substrates, including the phosphorylation state of the 5'-terminus. Research on human mitochondrial genome maintenance exonuclease 1 (MGME1), a mitochondria-specific DNase, demonstrates the importance of the 5'-phosphate group for optimal nuclease activity. nih.gov
MGME1, which cleaves single-stranded DNA in a 5'–3' direction, shows enhanced binding affinity and a significantly higher rate of cleavage for DNA substrates that possess a 5'-phosphate compared to those with a 5'-hydroxyl group. nih.gov This suggests that a terminal 2'-deoxycytidine residue with a 5'-phosphate, such as that found in this compound, would be a preferred substrate for certain exonucleases involved in DNA degradation and turnover. nih.gov The presence of the 5'-phosphate group plays a crucial role in the stability of the enzyme-DNA complex and is vital for optimal cleavage. nih.gov
| Substrate | Description | Binding Affinity (Kd,DNA, nM) | Excision Rate (kexc, min-1) |
|---|---|---|---|
| T20(3') | 20-mer ssDNA with 5'-OH | 330 (±83) | N/A |
| T20(3')-5'p | 20-mer ssDNA with 5'-phosphate | 180 (±5) | N/A |
| T10(3') | 10-mer ssDNA with 5'-OH | N/A | 18 (±0.4) |
| T10(3')-5'p | 10-mer ssDNA with 5'-phosphate | N/A | 29 (±2.9) |
Interaction with Phosphatases:
Phosphatases are enzymes that hydrolyze phosphate esters, releasing inorganic phosphate. In the context of DNA turnover, they are essential for the catabolism of nucleotides. A molecule like this compound would require phosphatase activity to be fully degraded into its constituent nucleoside (2'-deoxycytidine) and phosphate ions.
Specific nucleotidases are responsible for the degradation of deoxyribonucleotides. annualreviews.org The processing of this compound would necessitate enzymes capable of removing phosphates from both the 5' and 3' positions. The existence of enzymes with 3'-phosphatase activity, such as T4 polynucleotide kinase under certain conditions, indicates that pathways for removing 3'-phosphates are present in biological systems. acs.org
The balance between kinases and phosphatases creates "substrate cycles" that regulate the intracellular concentrations of deoxynucleoside phosphates. annualreviews.org If this compound were to arise, for instance as a product of aberrant DNA damage or repair, it would likely be targeted by a combination of phosphatases to remove the phosphate groups, allowing the resulting 2'-deoxycytidine nucleoside to be either salvaged for nucleotide synthesis or further catabolized. annualreviews.org
Molecular Recognition and Mechanistic Enzymology
Quantitative Analysis of Enzyme-Ligand Binding Kinetics and Thermodynamics
Direct quantitative data on the binding kinetics and thermodynamics of 2'-Deoxycytidine (B1670253) 3',5'-diphosphate with specific enzymes are not extensively documented in publicly available literature. However, the study of closely related deoxycytidine nucleotides and their interactions with various enzymes provides a valuable framework for understanding the potential binding characteristics of the 3',5'-diphosphate form. Enzymes such as deoxycytidine kinase (dCK), which phosphorylates deoxycytidine, and various phosphatases that hydrolyze phosphate (B84403) esters, are logical candidates for interaction.
Kinetic parameters for the interaction of deoxycytidine and its analogs with human deoxycytidine kinase (dCK) have been determined. For instance, dCK exhibits biphasic kinetics for deoxycytidine, with two distinct Michaelis constants (Km), suggesting the presence of high-affinity and low-affinity binding sites or different conformational states of the enzyme. nih.gov In A2780 human ovarian cancer cells, these Km values were found to be 0.4 µM and 23.2 µM. nih.gov The binding affinity of analogs like cytosine arabinoside (ara-C) and 3'-amino-2',3'-dideoxycytidine (B1198059) to dCK has also been quantified, with Ki values of 0.3 µM and 1.5 µM, respectively, indicating potent inhibition. pnas.org
The following table summarizes kinetic data for the interaction of deoxycytidine and its analogs with relevant enzymes. It is important to note that this data is for related compounds and not directly for 2'-Deoxycytidine 3',5'-diphosphate, but it offers insights into the potential range of binding affinities.
| Enzyme | Ligand | Kinetic Parameter | Value | Cell Line/Source |
|---|---|---|---|---|
| Deoxycytidine Kinase (dCK) | Deoxycytidine | Km (high affinity) | 0.4 µM | A2780 |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | Km (low affinity) | 23.2 µM | A2780 |
| Deoxycytidine Kinase (dCK) | Cytosine arabinoside (ara-C) | Ki | 0.3 µM | Purified enzyme |
| Deoxycytidine Kinase (dCK) | 3'-Amino-2',3'-dideoxycytidine | Ki | 1.5 µM | Purified enzyme |
| Cytidine (B196190)/Deoxycytidine Deaminase | Cytosine arabinoside (ara-C) | Ki | 0.2 mM | Purified enzyme |
| Cytidine/Deoxycytidine Deaminase | 3'-Amino-2',3'-dideoxycytidine | Ki | 23.4 mM | Purified enzyme |
Thermodynamic data, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding, provide a deeper understanding of the forces driving the interaction. While specific thermodynamic parameters for the binding of this compound are not available, studies on the hydrolysis of related cyclic nucleotides offer some perspective. The enthalpy of hydrolysis for the 3'-bond of cyclic 3',5'-nucleotides is significant, indicating a high-energy bond, with values ranging from -7.7 to -14.1 kcal/mol depending on the nucleobase. researchgate.net This suggests that the phosphate linkages in this compound would also be energy-rich, influencing the thermodynamics of its enzymatic processing.
Structural Biology of Enzyme Active Sites Accommodating this compound
Although no crystal structures of enzymes in complex with this compound have been reported, the wealth of structural information for enzymes that bind other deoxycytidine nucleotides provides a strong basis for understanding how this unique diphosphate (B83284) might be accommodated. Key enzymes in this context include deoxycytidine kinase (dCK), ribonucleotide reductase (RNR), and various DNA polymerases and phosphatases.
Deoxycytidine Kinase (dCK): Crystal structures of human dCK have been solved in complex with deoxycytidine and various nucleotide analogs, revealing the architecture of the active site. rcsb.org The active site is a cleft where the deoxycytidine substrate binds through a series of hydrogen bonds and stacking interactions. The ribose and base moieties are precisely positioned to allow for the transfer of a phosphate group from a donor nucleotide, typically ATP or UTP. rcsb.orgpdbj.org For this compound, the 5'-phosphate would likely interact with a phosphate-binding loop (P-loop) or similar motif common in kinases. The additional 3'-phosphate group would require a specific binding pocket, and its presence could either facilitate or hinder binding depending on the steric and electrostatic environment of the active site.
Ribonucleotide Reductase (RNR): RNRs catalyze the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates. biorxiv.org The active site of E. coli Class Ia RNR has been trapped with a mechanism-based inhibitor, 2′-azido-2′-deoxycytidine-5′-diphosphate (N3CDP). biorxiv.orgnih.gov These structures show a deep catalytic cleft that accommodates the diphosphate moiety and the ribose sugar. The binding of the diphosphate is crucial for positioning the substrate for the radical-based reaction. It is conceivable that this compound could bind to the active site of certain enzymes in a manner analogous to ribonucleoside diphosphates, with the 3'-phosphate potentially interacting with residues that normally bind the 2'-hydroxyl of the ribose sugar or other parts of the substrate.
DNA Polymerases: While DNA polymerases typically utilize deoxyribonucleoside triphosphates (dNTPs), some can incorporate deoxyribonucleoside diphosphates (dNDPs). ontosight.ai The active site of DNA polymerases features distinct binding pockets for the template base, the incoming nucleotide, and the primer strand. The triphosphate moiety of the incoming dNTP interacts with divalent metal ions (typically Mg²⁺) and conserved amino acid residues, which are essential for catalysis. For this compound to be a substrate, the active site would need to accommodate the 3'-phosphate, which is not present in canonical substrates. This would likely present a steric and electrostatic challenge for most DNA polymerases.
The table below summarizes key structural features of enzyme active sites that interact with related deoxycytidine nucleotides.
| Enzyme | PDB ID | Ligand | Key Active Site Features |
|---|---|---|---|
| Human Deoxycytidine Kinase | 2A2Z | Deoxycytidine and UDP | A flexible loop (residues 240-247) that shifts to accommodate the phosphoryl donor base. rcsb.org |
| E. coli Ribonucleotide Reductase | - | 2′-azido-2′-deoxycytidine-5′-diphosphate (N3CDP) | A catalytic cleft that binds the diphosphate and positions the sugar for radical chemistry. biorxiv.orgnih.gov |
| Human DNA Polymerase β | - | dGDP | Active site can bind dNDPs, but the lack of the γ-phosphate impairs catalytic efficiency. nih.gov |
Detailed Mechanistic Studies of Phosphate Transfer Reactions and Hydrolysis at the 3' and 5' Positions
The enzymatic processing of this compound would primarily involve the hydrolysis of its phosphomonoester bonds at the 3' and 5' positions or the transfer of these phosphate groups. While direct mechanistic studies on this specific compound are lacking, the mechanisms of relevant enzymes acting on similar substrates provide a solid foundation for understanding these potential reactions.
Hydrolysis by Phosphatases: A variety of phosphatases exist that can hydrolyze phosphomonoester bonds. For instance, a phosphodiesterase-phosphomonoesterase from Aspergillus nidulans has been shown to hydrolyze 3'-nucleoside monophosphates as its preferred substrates, but also acts on 5'- and 2'-nucleoside monophosphates. asm.org The mechanism of these enzymes typically involves a nucleophilic attack on the phosphorus atom by an activated water molecule or an active site residue (e.g., serine, histidine, or aspartate), often facilitated by a divalent metal ion. The hydrolysis of this compound by such an enzyme would likely proceed in a stepwise manner, with one phosphate group being removed first, followed by the second. The relative rates of hydrolysis at the 3' and 5' positions would depend on the specific architecture of the enzyme's active site and its preference for the position of the phosphate group on the sugar ring.
Phosphate Transfer by Kinases: Kinases catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a substrate. While kinases typically phosphorylate hydroxyl groups, the presence of a 3',5'-diphosphate would make this compound an unlikely substrate for further phosphorylation. Instead, it might act as a competitive inhibitor of kinases that bind other deoxycytidine nucleotides. For example, in the active site of deoxycytidine kinase, the 3'- and 5'-phosphate groups could occupy the binding sites for the triphosphate of the phosphate donor and the hydroxyl group of the nucleoside substrate, respectively, thereby blocking the binding of the natural substrates.
Role in Nucleic Acid Synthesis: DNA and RNA ligases catalyze the formation of phosphodiester bonds to join nucleic acid strands. These enzymes typically use ATP or NAD+ as a cofactor to adenylate the 5'-phosphate of the donor strand, which is then attacked by the 3'-hydroxyl of the acceptor strand. nih.gov It is highly improbable that this compound could participate in this reaction as a substrate due to the lack of a free 3'-hydroxyl group and the presence of a 3'-phosphate instead. However, it could potentially act as an inhibitor by binding to the active site and preventing the proper positioning of the nucleic acid substrates.
Advanced Synthetic Methodologies for 2 Deoxycytidine 3 ,5 Diphosphate and Derivatives
Chemoenzymatic Synthesis Approaches for Regioselective Diphosphorylation
Chemoenzymatic methods offer a powerful strategy for the regioselective phosphorylation of nucleosides, combining the specificity of enzymes with the versatility of chemical synthesis. researchgate.netoup.com This approach is particularly advantageous for achieving phosphorylation at specific hydroxyl groups of the deoxyribose sugar, a challenge often encountered in purely chemical methods.
One notable chemoenzymatic strategy involves the use of nucleoside kinases. researchgate.net These enzymes can catalyze the transfer of a phosphate (B84403) group from a donor, such as ATP, to the 5'-hydroxyl group of a nucleoside with high regioselectivity. frontiersin.org For the synthesis of 2'-deoxycytidine (B1670253) 3',5'-diphosphate, a sequential enzymatic phosphorylation can be employed. Initially, a specific kinase phosphorylates the 5'-position to yield 2'-deoxycytidine 5'-monophosphate (dCMP). Subsequently, another kinase or a different enzymatic system can be used to introduce the second phosphate group at the 3'-position.
Researchers have explored various kinases for their substrate specificity and efficiency. For instance, deoxynucleoside kinases from various sources have been shown to phosphorylate a wide range of natural and modified nucleosides. researchgate.netmdpi.com The choice of enzyme is critical and often depends on the specific derivative of 2'-deoxycytidine being synthesized.
A key advantage of enzymatic phosphorylation is the mild reaction conditions, which helps in preserving sensitive functional groups on the nucleobase or sugar moiety. Furthermore, the high stereoselectivity of enzymes ensures the formation of the desired phosphate linkage. oup.com
Table 1: Key Enzymes in Chemoenzymatic Synthesis
| Enzyme Class | Function | Example |
|---|---|---|
| Nucleoside Kinase | Catalyzes the transfer of a phosphate group to the 5'-hydroxyl of a nucleoside. | Deoxycytidine kinase (dCK), Thymidine (B127349) kinase (TK) |
| Nucleoside Diphosphate (B83284) Kinase | Catalyzes the transfer of a phosphate group from a nucleoside triphosphate to a nucleoside diphosphate. | Nucleoside diphosphate kinase (NDPK) |
Chemical Synthesis Strategies for 2'-Deoxycytidine 3',5'-Diphosphate and its Analogs
While chemoenzymatic methods offer high selectivity, purely chemical synthesis routes provide broad applicability and the ability to introduce a wide array of modifications.
Development of Efficient Phosphoramidite (B1245037) and H-Phosphonate Methods
The phosphoramidite and H-phosphonate methods are the cornerstones of modern oligonucleotide synthesis and can be adapted for the synthesis of this compound.
The phosphoramidite method is widely used due to its high coupling efficiency and amenability to automation. oup.comnih.gov The synthesis typically involves the use of a protected 2'-deoxycytidine phosphoramidite monomer. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group of cytosine is protected with a suitable acyl group, such as benzoyl. google.comatdbio.com The 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. atdbio.com For the synthesis of the 3',5'-diphosphate, a solid support or a solution-phase approach can be utilized, where the phosphoramidite is sequentially coupled to introduce the phosphate groups at the desired positions.
The H-phosphonate method offers an alternative route that involves the formation of an H-phosphonate diester linkage. nih.govgoogle.com This method is advantageous as the H-phosphonate intermediate is stable under the conditions of DNA synthesis and is oxidized to the phosphodiester at the end of the synthesis. oup.com This approach simplifies the synthetic cycle and can be performed with or without protection of the exocyclic amino groups of the nucleobases. nih.gov
Table 2: Comparison of Phosphoramidite and H-Phosphonate Methods
| Feature | Phosphoramidite Method | H-Phosphonate Method |
|---|---|---|
| Reactive Intermediate | Phosphoramidite | H-phosphonate |
| Coupling Activator | Tetrazole or its derivatives | Acyl chlorides or other activating agents |
| Oxidation Step | Performed after each coupling cycle | Performed at the end of the synthesis |
| Coupling Efficiency | Very high (>99%) | High (can be >98%) beilstein-journals.org |
Synthesis of Oligonucleotides Containing Integrated this compound Moieties
The incorporation of this compound moieties into oligonucleotides is of significant interest for creating modified DNA with unique properties. The phosphoramidite and H-phosphonate methods are the primary strategies for achieving this. oup.comgoogle.com
Using the phosphoramidite approach, a building block corresponding to this compound, with appropriate protecting groups, can be synthesized and then incorporated into a growing oligonucleotide chain on a solid support. oup.com This allows for the precise placement of the diphosphate moiety within the sequence.
The final deprotection step is critical to remove all protecting groups from the nucleobases, the phosphate backbone, and to cleave the oligonucleotide from the solid support. google.com Careful selection of protecting groups is necessary to ensure the integrity of the 3',5'-diphosphate linkage during this process.
Design and Synthesis of Modified this compound Analogs for Mechanistic Probes
Modified analogs of this compound are invaluable tools for probing the mechanisms of DNA polymerases, repair enzymes, and for developing therapeutic agents.
Nucleobase-Modified Derivatives (e.g., halogenated, alkylated, or exocyclic adducts)
Modifications to the cytosine base can alter its base-pairing properties, introduce fluorescent labels, or create cross-linking agents.
Halogenated Derivatives: 5-Fluoro-2'-deoxycytidine (B1672315) and 5-bromo-2'-deoxycytidine (B85790) are examples of halogenated analogs. The synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine has been achieved using phosphoramidite chemistry. oup.comresearchgate.net These analogs can act as inhibitors of DNA methyltransferases. oup.com The synthesis of 5-substituted 2'-deoxycytidine triphosphates, including 5-bromo and 5-iodo derivatives, has also been reported, which can then be enzymatically incorporated into DNA. oup.com
Alkylated Derivatives: Alkylated derivatives, such as 5-methyl-2'-deoxycytidine, are important in epigenetic studies. The synthesis of phosphoramidites of these analogs allows for their incorporation into synthetic DNA. mdpi.com
Exocyclic Adducts: N4-acyl derivatives of 2'-deoxycytidine have been synthesized and converted to their 5'-triphosphate forms. oup.com These modified nucleotides can be incorporated into DNA by various polymerases and can influence base-pairing properties. oup.com
Sugar-Modified Derivatives
Modifications to the deoxyribose sugar can enhance the stability of oligonucleotides against nuclease degradation or alter their conformational properties.
One common modification is the introduction of a substituent at the 2'-position of the sugar. While the parent compound is a deoxyribonucleoside, the synthesis of analogs with modifications at other positions of the sugar ring can be achieved through multi-step chemical synthesis starting from appropriately protected sugar precursors. For instance, the synthesis of arabinofuranosylcytosine (araC), a sugar-modified analog, and its subsequent enzymatic phosphorylation to the triphosphate has been demonstrated. frontiersin.org Although not a direct analog of this compound, the synthetic principles for creating sugar-modified nucleosides and their subsequent phosphorylation are relevant.
3 Phosphate Backbone Modifications (e.g., boranophosphate analogs)
The chemical modification of the phosphate backbone of nucleotides represents a significant strategy for developing analogs with unique biochemical properties. Among these modifications, the substitution of a non-bridging oxygen atom with a borane (B79455) (BH₃) group to form a boranophosphate has emerged as a promising approach. nih.gov This alteration creates isoelectronic and isosteric mimics of natural phosphates with modified charge distribution and increased lipophilicity, which can influence their interaction with enzymes and their resistance to hydrolysis.
Synthetic Strategies for Nucleoside 5'-P(α)-boranodiphosphate Analogs
The synthesis of nucleoside 5'-P(α)-boranodiphosphates, including the potential synthesis of a this compound boranophosphate analog, can be achieved through methods developed for other nucleosides. A notable and efficient method is the oxathiaphospholane (B1262164) approach. nih.gov This strategy is advantageous as it does not necessitate the protection of the exocyclic amine groups on the nucleobase, streamlining the synthetic process. nih.gov
The key steps in this synthesis are as follows:
Formation of the Oxathiaphospholane Intermediate: The starting nucleoside, such as 2'-deoxycytidine, is reacted to form a borane complex of a nucleoside 5'-O-1,3,2-oxathiaphospholane. This intermediate is crucial for the subsequent introduction of the phosphate groups. nih.gov
Ring-Opening and Diphosphate Formation: The oxathiaphospholane ring is then opened. This reaction is catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), leading to the formation of a protected nucleoside 5'-P(α)-boranodiphosphate. nih.gov
Deprotection: The final step involves the removal of any protecting groups, typically with ammonium (B1175870) hydroxide, to yield the diastereomeric mixture of the target nucleoside 5'-P(α)-boranodiphosphate. nih.gov
This methodology has been successfully applied to synthesize 5'-P(α)-boranodiphosphates of 2'-deoxythymidine, adenosine, guanosine, and uridine (B1682114), indicating its broad applicability for creating these types of nucleotide analogs. nih.gov
Research Findings and Characteristics
Research into boranophosphate analogs of nucleotides has primarily focused on their triphosphate counterparts, which are direct precursors for DNA and RNA synthesis. Studies on 2'-deoxynucleoside 5'-(α-P-borano)triphosphates have shown that these molecules can be successfully incorporated into DNA by various DNA polymerases. oup.com
For instance, a series of 5-substituted analogs of 2'-deoxycytidine 5'-(α-P-borano)triphosphates (dCTPαB) were synthesized to enhance resistance to nuclease digestion. oup.comresearchgate.net These analogs, where the 5-position of the cytosine base was modified with methyl, ethyl, bromo, or iodo groups, were found to be good substrates for DNA polymerase. oup.com The substitution at the C-5 position with alkyl groups, in particular, significantly increased the resistance of the resulting DNA to exonuclease III. oup.comresearchgate.net
While the direct synthesis and application of this compound boranophosphate analogs are not extensively detailed in the literature, the established synthetic routes for other nucleoside boranodiphosphates and the known properties of boranotriphosphates provide a strong foundation for their potential development and study. nih.govoup.com The conversion of nucleoside triphosphates to diphosphates is a standard process in nucleotide metabolism, typically carried out by enzymes like ribonucleotide reductase, which acts on the diphosphate form. wikipedia.org This suggests that once a boranotriphosphate is formed, enzymatic or chemical methods could potentially be employed to generate the corresponding diphosphate.
The synthesis of these analogs results in a mixture of diastereomers at the α-phosphorus center (designated as Rp and Sp). These diastereomers can often be separated using techniques like reverse-phase high-performance liquid chromatography (HPLC) and may exhibit different biological activities. oup.comresearchgate.net For example, in the case of dCTPαB analogs, the first diastereomer to elute was reported to be a substrate for T7 DNA polymerase. oup.com
Interactive Data Table: Key Reagents in Boranophosphate Analog Synthesis
| Reagent/Intermediate | Role in Synthesis | Reference |
| Nucleoside 5'-O-1,3,2-oxathiaphospholane | Key intermediate for diphosphate formation | nih.gov |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Catalyst for ring-opening reaction | nih.gov |
| Ammonium Hydroxide | Deprotection agent | nih.gov |
| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Phosphitylating agent for triphosphate synthesis | oup.com |
| Borane-N,N-diisopropylethylamine complex | Borane source for triphosphate synthesis | researchgate.net |
State of the Art Analytical Techniques for Research Detection and Quantification
High-Resolution Mass Spectrometry (HRMS) for Identification and Post-Translational Modification Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate identification and quantification of nucleotides like dCDP. measurlabs.comintertek.com Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within 5 parts per million (ppm). This accuracy allows for the determination of the elemental formula of an unknown compound directly from its mass, a critical step in identification. For dCDP (C₉H₁₅N₃O₁₀P₂), the exact mass provides a unique signature that distinguishes it from other isobaric cellular metabolites. mzcloud.org
In research settings, HRMS is often coupled with liquid chromatography (LC) for the analysis of complex biological extracts. nih.gov LC-HRMS methods can separate dCDP from a mixture of other nucleotides and cellular components before it enters the mass spectrometer. The operational parameters can be fine-tuned for optimal sensitivity, often utilizing single ion monitoring (SIM) to focus on the m/z window corresponding to dCDP and its isotopologues. nih.gov
Tandem mass spectrometry (MS/MS or HRMS/MS) further enhances analytical power. In this technique, the dCDP ion is isolated and fragmented within the mass spectrometer, producing a characteristic pattern of product ions. acs.org This fragmentation pattern serves as a structural fingerprint, confirming the identity of the molecule by revealing the loss of phosphate (B84403) groups or the deoxyribose sugar. This is also the primary method for analyzing modifications to the nucleotide, such as the formation of DNA adducts, where the fragmentation can pinpoint the location of the modification on the base, sugar, or phosphate backbone. acs.orgspringernature.com
| Parameter | Typical Value/Setting | Purpose |
| Instrument Type | Orbitrap, Q-TOF | Achieves high mass accuracy and resolution. |
| Ionization Mode | Negative Electrospray (ESI-) | Optimal for negatively charged phosphate groups. |
| Mass Resolution | >60,000 FWHM | Allows for accurate mass determination and separation from interferences. nih.gov |
| Mass Accuracy | < 5 ppm | Enables confident elemental formula determination. |
| Scan Mode | Full Scan, SIM, MS/MS | Used for untargeted analysis, targeted quantification, and structural confirmation, respectively. nih.gov |
| Collision Energy (MS/MS) | 10-40 eV | Controlled fragmentation for structural elucidation. |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of molecules in their native solution state. researchgate.netrsc.org While one-dimensional (1D) ¹H or ³¹P NMR can confirm the presence of a deoxyribose sugar and phosphate groups, multidimensional NMR experiments are required to unambiguously determine the complete structure and conformation of dCDP.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of the molecule.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, allowing for the tracing of the proton network within the deoxyribose ring, from H1' to H5' and H5''.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to, enabling the assignment of the carbon signals of the deoxyribose ring and the cytidine (B196190) base.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is essential for connecting the different parts of the molecule, for instance, by showing a correlation between the H1' proton of the sugar and the C6 carbon of the cytidine base, confirming the N-glycosidic bond linkage. It can also confirm the position of the phosphate groups by correlating sugar protons (e.g., H3', H5') to the phosphorus atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): This provides information about protons that are close in space, which is critical for determining the three-dimensional conformation of the molecule, such as the orientation of the base relative to the sugar (the syn vs. anti conformation).
These advanced NMR techniques, sometimes combined with computational methods like DP4+ analysis, provide unequivocal structural proof and detailed conformational insights that are unattainable by other methods. nih.gov
| NMR Experiment | Information Gained for dCDP |
| ¹H NMR | Provides chemical shifts and coupling constants for all non-exchangeable protons (deoxyribose and cytidine base). |
| ¹³C NMR / DEPT | Identifies all carbon environments (CH, CH₂, CH₃). libretexts.org |
| ³¹P NMR | Shows signals for the two distinct phosphate nuclei, confirming the diphosphate (B83284) moiety. |
| ¹H-¹H COSY | Establishes proton-proton connectivities within the deoxyribose sugar ring. |
| ¹H-¹³C HSQC/HMBC | Assigns all carbon signals and links the cytidine base to the deoxyribose sugar and the phosphates to the sugar. |
| ¹H-¹⁵N HMBC | Confirms the attachment points on the nitrogenous base (requires ¹⁵N labeling). |
| NOESY/ROESY | Determines the 3D structure, including the glycosidic bond conformation (syn/anti). nih.gov |
Advanced Chromatographic and Electrophoretic Methods for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleotides from complex biological samples. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for dCDP analysis. In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. academicjournals.org A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively separate nucleotides based on their relative hydrophobicity.
Detection is most commonly achieved using an ultraviolet (UV) detector. The cytidine base in dCDP contains a chromophore that strongly absorbs UV light at a specific wavelength (around 270-280 nm), allowing for sensitive and specific detection. nih.govajgreenchem.com Quantification is performed by integrating the area of the chromatographic peak and comparing it to a standard curve generated from known concentrations of dCDP.
For even higher sensitivity, fluorescence detection can be employed. Since dCDP is not naturally fluorescent, this requires a chemical derivatization step where a fluorescent tag is attached to the molecule. semanticscholar.org While more complex, this approach can lower detection limits significantly, making it suitable for samples where the analyte is present in trace amounts.
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) academicjournals.org |
| Mobile Phase A | Aqueous buffer (e.g., Potassium Phosphate, Ammonium (B1175870) Acetate) |
| Mobile Phase B | Acetonitrile or Methanol academicjournals.org |
| Elution Mode | Gradient |
| Flow Rate | 0.5 - 1.0 mL/min oup.com |
| Detection | UV at ~271 nm |
| Quantification Range | ng/mL to µg/mL level ajgreenchem.comresearchgate.net |
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge and size. acs.org Because nucleotides like dCDP are negatively charged at neutral pH due to their phosphate groups, they are ideally suited for CE analysis. The technique offers extremely high separation efficiency, rapid analysis times, and requires minimal sample volume.
When coupled with Laser-Induced Fluorescence (LIF) detection, CE becomes one of the most sensitive analytical methods available for nucleotide analysis. sciex.com CE-LIF can achieve detection limits in the attomole (10⁻¹⁸ mole) range. tandfonline.com Similar to HPLC with fluorescence detection, this method requires derivatizing the nucleotide with a fluorescent dye, such as BODIPY FL EDA, which can be conjugated to the phosphate group. nih.gov This ultra-sensitive approach is particularly valuable for detecting and quantifying rare modified nucleotides in DNA digests or cellular extracts, where concentrations are far too low for standard UV-based methods. tandfonline.comnih.govlu.se
| Parameter | Typical Setting |
| Capillary | Fused-silica (e.g., 50 µm internal diameter) |
| Separation Buffer | Borate or phosphate buffer with additives tandfonline.com |
| Separation Voltage | 15-30 kV (negative polarity) acs.org |
| Injection Mode | Electrokinetic or Pressure |
| Detection | Laser-Induced Fluorescence (LIF) |
| Fluorophore | BODIPY, Fluorescein derivatives nih.gov |
| Sensitivity | Attomole (amol) to femtomole (fmol) range tandfonline.comresearchgate.net |
Isotopic Labeling and Tracer Studies for Flux Analysis in Biochemical Pathways
Isotopic labeling and tracer studies are dynamic approaches used to map the flow of molecules through metabolic networks, a field known as metabolic flux analysis. creative-proteomics.com To study the metabolism of dCDP, cells are cultured in media containing precursors that have been enriched with stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). otsuka.co.jp For example, ¹³C-labeled glucose or ¹⁵N-labeled glutamine can be used to trace the path of these atoms as they are incorporated into the building blocks of nucleotides.
As the cells metabolize these labeled precursors, the heavy isotopes become incorporated into the dCDP pool. At various time points, cellular metabolites are extracted, and the dCDP is analyzed, typically by LC-HRMS. nih.gov The mass spectrometer can easily distinguish between the normal (light) dCDP and the heavy, isotopically labeled versions due to the mass difference. By measuring the rate at which the heavy isotopes appear in dCDP and its downstream products (like dCTP or its incorporation into DNA), researchers can calculate the rates of synthesis (de novo and salvage pathways) and consumption of the nucleotide. These tracer studies provide critical insights into how metabolic pathways are regulated and how they respond to disease or therapeutic intervention. dsti.gov.zaphilarchive.org
| Isotope | Labeled Precursor Example | Purpose |
| ¹³C | [U-¹³C]-Glucose | Traces the carbon backbone from glycolysis and the pentose (B10789219) phosphate pathway into the ribose sugar. medchemexpress.com |
| ¹⁵N | [¹⁵N]-Glutamine, [¹⁵N]-Aspartate | Traces the nitrogen atoms into the pyrimidine (B1678525) ring of cytosine. otsuka.co.jpmedchemexpress.com |
| ²H (D) | Deuterated water (D₂O) | Traces hydrogen atoms and can be used to measure synthesis rates. shoko-sc.co.jp |
Investigations into the Functional Significance in Diverse Biological Systems
Research on its Impact on Genome Stability and Integrity in Cellular and Acellular Models
The stability of the genome relies on the faithful replication and repair of DNA. The cellular concentration of dCDP is a critical factor in this process, as its primary role is to be converted into dCTP, one of the four essential building blocks for DNA synthesis. vulcanchem.com The enzymatic conversion of cytidine (B196190) diphosphate (B83284) (CDP) to dCDP is catalyzed by ribonucleotide reductase (RNR), a tightly regulated enzyme essential for maintaining balanced pools of deoxyribonucleotides (dNTPs). vulcanchem.comecmdb.ca
Dysregulation of dCDP metabolism and, consequently, the dCTP pool, is directly linked to genomic instability. vulcanchem.com An imbalance in the nucleotide pool can lead to increased mutation rates, as DNA polymerases may incorporate incorrect nucleotides. mdpi.com Cellular mechanisms tightly control the levels of dCDP to prevent such mutagenic events. Excess dCDP can be converted to deoxycytidine monophosphate (dCMP) by phosphatases or be degraded through salvage pathways to maintain cellular homeostasis. vulcanchem.com
Studies using analogs of deoxycytidine, such as 5-aza-2'-deoxycytidine (5-azadC), highlight the importance of proper cytosine nucleotide metabolism for genome integrity. When incorporated into DNA, 5-azadC can form covalent cross-links with DNA methyltransferase (DNMT) enzymes, leading to DNA damage, cell cycle arrest, and cytotoxicity. nih.govacs.org This demonstrates how alterations to the cytosine nucleotide pool can induce significant genomic instability. While these studies use an analog, they underscore the principle that the fidelity of DNA replication and repair is highly sensitive to the nature and concentration of the available deoxycytidine precursors, including dCDP.
The process of DNA repair, particularly base excision repair, also relies on a ready supply of dNTPs to fill the gaps created after damaged bases are removed. ontosight.ai Therefore, the metabolic pathway that produces dCDP is essential for providing the necessary components to repair DNA damage and uphold the integrity of the genome. ontosight.ai
Studies on its Potential to Perturb or Modulate Nucleic Acid Structures and Functions
The direct influence of 2'-Deoxycytidine (B1670253) 3',5'-diphosphate on nucleic acid structure is primarily mediated through its conversion to dCTP and subsequent incorporation into the DNA strand. The concentration of the dCDP pool influences the availability of dCTP, which in turn can affect the kinetics and fidelity of DNA synthesis. vulcanchem.com An imbalanced pool can lead to replication errors, which constitute a perturbation of the normal DNA sequence and function. mdpi.com
Furthermore, research involving the metabolic engineering of the pyrimidine (B1678525) nucleotide biosynthetic pathway in E. coli demonstrates how manipulating the pathway at the level of dCDP can fundamentally alter the composition and structure of the genome. nih.gov In these studies, bacteriophage genes were used to convert dCDP into 2'-deoxy-5-hydroxymethylcytidine triphosphate (5hm-dCTP). nih.gov This modified nucleotide then competed with the canonical dCTP for incorporation into the bacterial genome, resulting in a significant portion of the 2'-deoxycytidine being replaced by 5-hydroxymethyl-2'-deoxycytidine (5hmC). nih.gov This large-scale replacement of a canonical nucleoside with a modified one inherently perturbs the standard structure and chemical properties of the DNA.
| Enzyme | Function | Biological System |
| Ribonucleotide Reductase (RNR) | Catalyzes the conversion of ribonucleoside diphosphates (like CDP) to deoxyribonucleoside diphosphates (like dCDP). vulcanchem.comontosight.ai | Eukaryotes, Prokaryotes |
| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the phosphorylation of dCDP to dCTP. vulcanchem.comecmdb.ca | Eukaryotes, Prokaryotes |
| DNA Polymerase | Incorporates dCTP into the growing DNA strand during replication and repair. vulcanchem.comontosight.ai | Eukaryotes, Prokaryotes |
| DNA Methyltransferase (DNMT) | Transfers a methyl group to cytosine bases in DNA, using dCTP as the ultimate source for the cytosine ring. nih.gov | Eukaryotes |
| dCMP Deaminase | Converts dCMP to dUMP, a precursor for thymidine (B127349) nucleotide synthesis. This pathway is indirectly linked to dCDP metabolism. | Eukaryotes, Prokaryotes |
Emerging Research Frontiers and Methodological Advancements
Development of Novel Biosensors and Imaging Probes for 2'-Deoxycytidine (B1670253) 3',5'-Diphosphate
The ability to detect and quantify specific nucleotides within the complex cellular milieu is critical for understanding metabolic pathways and their dysregulation in disease. While direct biosensors for 2'-Deoxycytidine 3',5'-diphosphate are still in early stages, significant progress has been made in developing probes based on its derivatives, particularly modified 2'-deoxycytidine triphosphates (dCTPs), for which dCDP is a direct precursor. vulcanchem.com These advancements are paving the way for a more nuanced understanding of cytidine (B196190) nucleotide metabolism.
The primary strategy involves introducing modified deoxycytidine analogs that can be metabolically processed and incorporated into DNA. researchgate.net Once incorporated, these analogs can be visualized using various techniques. A prominent example is the use of 5-ethynyl-2'-deoxycytidine (B116413) (EdC). researchgate.netnih.gov Cells are supplied with EdC, which is then phosphorylated intracellularly to its triphosphate form, EdCTP, via intermediates including the diphosphate (B83284). DNA polymerases then incorporate EdC into newly synthesized DNA during replication. nih.gov The ethynyl (B1212043) group serves as a bioorthogonal handle, allowing for a highly specific "click" reaction with a fluorescently labeled azide, enabling the visualization of DNA synthesis and cell proliferation with high sensitivity. researchgate.netjenabioscience.com This method offers an alternative to traditional techniques using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) without the need for harsh DNA denaturation. researchgate.net
Fluorescently labeled nucleotides represent another major class of imaging probes. acs.org Researchers have synthesized dCTP analogs by attaching fluorophores to the C5 position of the cytosine base. acs.orgacs.org These fluorescent dNTPs can be used for real-time monitoring of enzymatic reactions in vitro and for imaging DNA in cells. vulcanchem.comacs.org The development of nucleoside triphosphate transporters has further enabled the efficient intracellular delivery of these bulky, modified dNTPs for direct staining and imaging of genomic DNA. acs.org While these probes are in the triphosphate form for enzymatic incorporation, their utility is intrinsically linked to the metabolic pathways that produce their precursors, including dCDP.
Table 1: Examples of Modified Deoxycytidine Analogs for Imaging and Detection
| Analog | Detection Method | Application | Key Finding |
|---|---|---|---|
| 5-Ethynyl-2'-deoxycytidine (EdC) | Copper-catalyzed "click" chemistry with fluorescent azides. nih.govjenabioscience.com | Monitoring DNA synthesis and cell proliferation in vitro and in vivo. researchgate.net | Less cytotoxic than its uridine (B1682114) counterpart (EdU) under certain conditions, allowing for long-term studies. researchgate.net |
| Fluorescent dCTP Analogs (e.g., Bodipy-labeled) | Direct fluorescence microscopy. acs.org | Real-time monitoring of enzymatic activity; direct fluorescent staining of DNA. vulcanchem.comacs.org | The structure and linker length of the fluorophore affect incorporation efficiency by DNA polymerases. acs.org |
| N4-acyl-2'-deoxycytidine | Can be used to introduce specific functionalities for later detection. oup.comresearchgate.net | Used in polymerase extension reactions for creating modified DNA for analysis. oup.com | Can be incorporated by various DNA polymerases, sometimes pairing with adenine (B156593) instead of guanine. oup.com |
Applications in Synthetic Biology and Nucleic Acid Engineering
Synthetic biology and nucleic acid engineering aim to create novel biological parts, devices, and systems, or to redesign existing ones for new purposes. Modified nucleotides are cornerstone tools in these fields, and derivatives of this compound are central to expanding the chemical diversity and functionality of DNA.
A key application lies in the enzymatic synthesis of modified DNA. acs.orgoup.com By synthesizing N4-acylated 2'-deoxycytidine triphosphates (dCAcylTPs) from dCDP precursors, researchers can direct DNA polymerases to incorporate these unnatural bases into DNA strands. oup.comresearchgate.net These modifications can introduce new chemical functionalities, alter the DNA's structural properties, or serve as handles for bioconjugation. acs.org For example, modifications at the phosphate (B84403) groups of dCDP derivatives are being explored to enhance the stability of antisense oligonucleotides against nuclease degradation, thereby improving their therapeutic potential. vulcanchem.com
Furthermore, these modified nucleotides are instrumental in developing functional nucleic acids, such as aptamers and DNAzymes, through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). oup.comoup.com By including modified dNTPs in the SELEX library, scientists can select for nucleic acid molecules with enhanced properties, such as improved binding affinity, catalytic activity, or stability.
The biocatalytic synthesis of dNTPs from inexpensive sources like bacterial genomic DNA represents another frontier in synthetic biology. nih.gov This process involves enzymatically digesting DNA down to its monophosphate components (dNMPs), followed by kinase-mediated phosphorylation to the diphosphate (dNDP) and finally the triphosphate (dNTP) forms, which can then be used in applications like the Polymerase Chain Reaction (PCR). nih.gov This approach showcases the potential for creating self-sustaining systems for on-demand reagent production.
Table 2: Applications in Synthetic Biology and Nucleic Acid Engineering
| Application Area | Specific Use of dCDP Derivatives | Outcome |
|---|---|---|
| Modified DNA Synthesis | As precursors to N4-acyl-dCTPs and other modified triphosphates. oup.comresearchgate.net | Creation of DNA with novel chemical and physical properties for bioanalysis and bioconjugation. acs.org |
| Antisense Therapy | Phosphate-modified dCDP derivatives. vulcanchem.com | Oligonucleotides with enhanced stability against cellular nucleases, improving pharmacokinetic profiles. vulcanchem.com |
| Aptamer/DNAzyme Development | Incorporation of modified dCTPs into SELEX libraries. oup.comoup.com | Functional nucleic acids with superior binding, catalytic, or stability characteristics. |
| Biocatalytic Reagent Production | dCDP as an intermediate in the phosphorylation cascade from dCMP to dCTP. nih.gov | Low-cost, on-demand synthesis of dNTPs for nucleic acid amplification techniques like PCR. nih.gov |
Future Directions in Understanding its Roles in Complex Biological Processes and Disease Mechanisms
Future research on this compound is poised to delve deeper into its regulatory roles and its connections to human diseases. The tight regulation of cellular dCDP levels is crucial, as its dysregulation is linked to significant consequences like genomic instability and cancer. vulcanchem.com Understanding the precise mechanisms that control dCDP pools and how these mechanisms fail in pathological states is a key area for future investigation.
A major challenge is the lack of tools to monitor dCDP dynamics in real-time within living cells. Therefore, a significant future direction is the development of highly specific and sensitive biosensors, potentially based on electrochemical detection or genetically encoded fluorescent reporters, that can directly measure intracellular dCDP concentrations. mdpi.com Such tools would allow researchers to dissect the kinetics of dCDP production and consumption during different phases of the cell cycle, in response to DNA damage, and in various disease models.
The connection between cytidine metabolism and epigenetics also warrants further exploration. Analogs such as 5-Aza-2'-deoxycytidine are used as epigenetic drugs because they can inhibit DNA methylation, leading to changes in gene expression. nih.govnih.gov Future studies will likely focus on how the endogenous pools of dCDP and its methylated derivatives influence the methylation landscape of the genome during development and disease. For instance, the formation of adducts on 5-methyl-2'-deoxycytidine, a modification that can perturb gene expression, has been observed in the context of inflammation-induced lipid peroxidation, suggesting a link between metabolic stress and epigenetic stability. acs.org
Ultimately, a more profound understanding of dCDP's role in complex biological processes will open new avenues for therapeutic intervention. By identifying and characterizing the key enzymes and regulatory nodes in dCDP metabolism that are critical for cancer cell survival or viral replication, it may be possible to design novel inhibitors that selectively target these pathways, offering more effective and less toxic treatment strategies.
Q & A
Q. What is the role of 2'-deoxycytidine 3',5'-diphosphate (dCDP) in DNA replication and repair mechanisms?
dCDP serves as a critical intermediate in nucleotide metabolism, acting as a substrate for nucleotide diphosphate kinase (NDPK) to produce dCTP, which is directly incorporated into DNA during replication . Experimental validation involves incubating dCDP with purified NDPK and ATP in buffered solutions (pH 7.4–7.6) at 37°C, followed by quantification of dCTP via HPLC or enzymatic assays .
Q. How can researchers prepare and purify dCDP for biochemical studies?
dCDP is synthesized via phosphorylation of 2'-deoxycytidine using trisodium phosphate under aqueous conditions at room temperature . Purification typically involves ion-exchange chromatography (e.g., DEAE-Sephadex) to separate dCDP from unreacted starting materials and byproducts. Purity (>96%) is confirmed by UV spectrophotometry (λmax = 271 nm) and mass spectrometry .
Q. What enzymatic assays utilize dCDP as a substrate to study nucleotide metabolism?
dCDP is used in assays for:
- NDPK activity : Measure dCTP production via coupled enzymatic reactions with ATP and luciferase-based detection .
- DNA polymerase fidelity : Incorporate dCDP analogs (e.g., 5-hydroxymethyl-dCDP) into primer extension assays to study replication errors .
- Deaminase activity : Monitor conversion of dCDP to dUDP using UV-Vis spectroscopy (Δ absorbance at 290 nm) .
Advanced Research Questions
Q. How do researchers resolve contradictions in dCDP’s kinetic parameters across enzyme studies?
Discrepancies in Km values (e.g., for NDPK or polymerases) arise from assay conditions (pH, ionic strength) or enzyme isoforms. To standardize results:
Q. What experimental strategies mitigate dCDP instability in nucleotide pool analyses?
dCDP degrades via hydrolysis (pH-dependent) or enzymatic deamination. Stabilization methods include:
- Sample acidification : Add 0.1% formic acid to quench phosphatase activity.
- Cold-chain processing : Store samples at −80°C and use protease/phosphatase inhibitors.
- Rapid LC-MS/MS quantification : Short run times (<5 min) with C18 columns minimize degradation .
Q. How can dCDP derivatives be synthesized to probe DNA repair pathways?
Polyphosphorylation at C5 (e.g., 5-hydroxymethyl-dCDP) involves:
- Phosphoramidite chemistry : Protect the 5′-OH group, introduce modifications via iodine oxidation, and deprotect .
- Enzymatic phosphorylation : Use T4 polynucleotide kinase to add γ-³²P labels for autoradiography-based repair assays .
Methodological Notes
- Contaminant Analysis : Trace dCMP or dCTP in dCDP batches can skew kinetic studies. Validate purity via anion-exchange HPLC with UV/RI detection .
- Metabolomic Profiling : In tissue extracts, dCDP levels correlate with DNA repair activity. Use isotope dilution (¹³C-dCDP) for absolute quantification in LC-MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
